molecular formula C16H14N4O4S B2355850 N-(furan-2-ylmethyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide CAS No. 851079-57-7

N-(furan-2-ylmethyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide

Cat. No. B2355850
CAS RN: 851079-57-7
M. Wt: 358.37
InChI Key: BPTMPHGWXLBJLW-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide, also known as FNIS, is a compound that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Chemical Properties

N-(furan-2-ylmethyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide and its analogs have been studied for their synthesis and chemical properties. Research shows various methods of synthesizing related compounds, such as the Weidenhagen reaction used in producing 2,5-bis(furan-2-yl)-1H-imidazole (El’chaninov, Vlasova, & El’chaninov, 2017). Other studies focus on the electrophilic substitution reactions of these compounds, indicating their chemical reactivity and potential applications in various fields (Elchaninov & Aleksandrov, 2018).

Potential in Cancer Chemotherapy

Compounds with structures similar to N-(furan-2-ylmethyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide have been evaluated for potential use in cancer chemotherapy. For instance, analogs of furan-amidines, which share a structural resemblance, have been studied as inhibitors of NQO2, an enzyme relevant in cancer therapy (Alnabulsi et al., 2018).

Antiangiogenic Activity

There is research indicating the antiangiogenic potential of compounds structurally similar to N-(furan-2-ylmethyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide. Analogues like 3-(azolylmethylene)-2,3-dihydrobenzo[b]furan-2-ones have been synthesized and evaluated as potential inhibitors of angiogenesis, a key process in tumor growth and metastasis (Braud et al., 2003).

Antimicrobial Activity

Studies have also explored the antimicrobial properties of compounds related to N-(furan-2-ylmethyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide. For instance, 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivatives, which are structurally related, have shown inhibitory activity against bacterial strains, particularly against Gram-positive bacteria (Yazdanian et al., 2020).

Corrosion Inhibition

Another area of application is in corrosion inhibition. Amino acid compounds similar in structure have been synthesized and studied as inhibitors for steel corrosion in acidic solutions, demonstrating the potential of such compounds in industrial applications (Yadav, Sarkar, & Purkait, 2015).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4S/c21-15(18-10-14-2-1-9-24-14)11-25-16-17-7-8-19(16)12-3-5-13(6-4-12)20(22)23/h1-9H,10-11H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTMPHGWXLBJLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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